![molecular formula C19H23NO4 B2865091 4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 1821457-39-9](/img/structure/B2865091.png)
4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 1821457-39-9 . It has a molecular weight of 329.4 . The IUPAC name for this compound is 4-butyl-6-[(2E)-3-(dimethylamino)-2-propenoyl]-7-hydroxy-8-methyl-2H-chromen-2-one .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been studied for its potential antibacterial properties. The structure of coumarin derivatives like this one has shown effectiveness against various bacterial strains. Researchers have synthesized similar molecules to test their inhibitory effects on bacterial growth, which could lead to the development of new antibiotics .
Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors are crucial in treating diseases like Alzheimer’s. The compound has been evaluated for its ability to inhibit acetylcholinesterase, which could slow the progression of neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine .
Fluorescent Staining
Due to its fluorescent properties, this compound can be used as a DNA stain. Its ability to enhance fluorescence upon binding to DNA makes it a valuable tool for visualizing cellular structures under a microscope, aiding in the study of cell biology and genetics .
Photochemotherapy
Coumarin derivatives are known for their application in photochemotherapy, particularly in treating cancer. By absorbing light, these compounds can become active and target cancer cells, minimizing damage to surrounding healthy tissue .
Anticancer Activity
Apart from photochemotherapy, this compound’s structural class has shown promise in direct anticancer activity. It can be used to study the mechanisms of action against various cancer cell lines, potentially leading to new therapeutic approaches .
Enzyme Inhibition for Antibiotic Development
The compound’s ability to inhibit enzymes that bacteria use to supercoil their DNA is of great interest. By blocking these enzymes, it’s possible to halt bacterial replication, making this an exciting avenue for developing new antibiotics .
Eigenschaften
IUPAC Name |
4-butyl-6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYWTHJVJESKV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

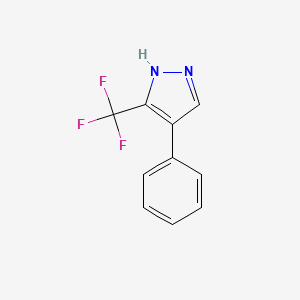
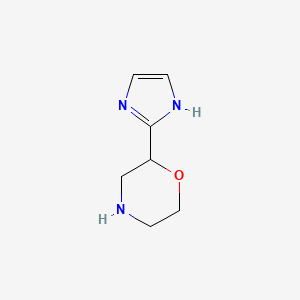


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)

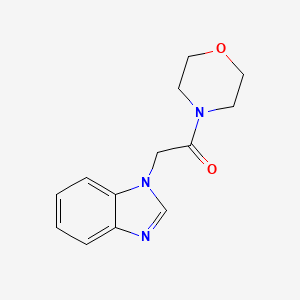
![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)
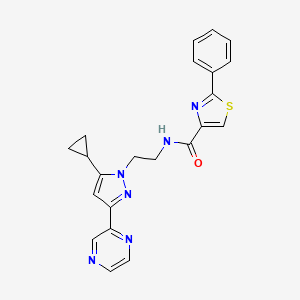
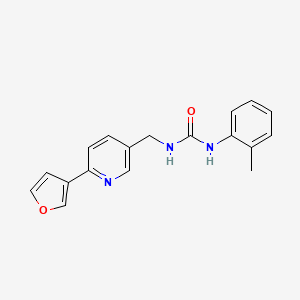
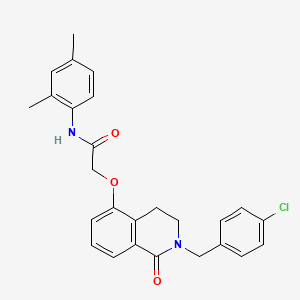
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)
![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)